molecular formula C12H21NO B7563847 Azepan-1-yl(cyclopentyl)methanone

Azepan-1-yl(cyclopentyl)methanone

Cat. No.: B7563847
M. Wt: 195.30 g/mol
InChI Key: ULXSPRHPCJNHIN-UHFFFAOYSA-N
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Description

Azepan-1-yl(cyclopentyl)methanone is a chemical compound of interest in pharmaceutical and medicinal chemistry research. Its structure, featuring an azepane ring linked to a cyclopentyl group via a ketone, is commonly explored as a key scaffold in the design of biologically active molecules. Compounds containing the azepane (7-membered nitrogen heterocycle) moiety have been investigated as core structures in the development of therapeutics, serving as important pharmacophores in patented compounds . For instance, azepane-containing molecules are the subject of active research for their potential as receptor agonists, with one patent identifying such structures as selective muscarinic M4 receptor agonists for potential treatment of cognitive disorders, schizophrenia, and pain . Furthermore, structural analogs featuring cyclopentyl and azepane groups have been utilized as potent and selective allosteric inhibitors of protein arginine methyltransferase 3 (PRMT3) in chemical biology and drug discovery programs . This suggests potential research applications for this compound as a building block or intermediate in similar contexts, particularly in the synthesis of more complex molecules for hit-to-lead optimization campaigns. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals appropriately in a controlled laboratory setting.

Properties

IUPAC Name

azepan-1-yl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12(11-7-3-4-8-11)13-9-5-1-2-6-10-13/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXSPRHPCJNHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : 1,4-Dioxane (optimal; substitutions with methanol or ethanol reduce yields).

  • Temperature : Room temperature (20–25°C).

  • Time : 24 hours.

  • Molar Ratios :

    • Azide : Cyclopentanone : Azepane = 1 : 1.68 : 1.51.

Procedure

  • Combine 4-azidopyrimidine, cyclopentanone, and azepane in 1,4-dioxane.

  • Stir at room temperature for 24 hours.

  • Add methanol, reflux briefly, and concentrate.

  • Purify via column chromatography (ethyl acetate/ethanol = 10:1).

Yield and Challenges

  • Yield : 40% (after optimization).

  • Key Limitation : Competing side reactions with water (from ketone-amine condensation) necessitate anhydrous conditions.

Nucleophilic Acyl Substitution Using Cyclopentanecarbonyl Chloride

Azepane reacts with cyclopentanecarbonyl chloride under basic conditions to form the target compound via nucleophilic attack at the carbonyl carbon.

Reaction Conditions

  • Base : Triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

Procedure

  • Dissolve azepane (1.2 equiv) and DIPEA (1.5 equiv) in DCM.

  • Add cyclopentanecarbonyl chloride (1.0 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 6–12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Purify via high-performance liquid chromatography (HPLC).

Yield and Optimization

  • Yield : 60–75% (dependent on stoichiometry and solvent).

  • Critical Factor : Excess base ensures complete deprotonation of azepane, enhancing nucleophilicity.

Microwave-Assisted Coupling Reactions

Microwave irradiation accelerates reactions involving azepane and cyclopentyl precursors, reducing synthesis time from hours to minutes.

Reaction Conditions

  • Catalyst : None (thermal activation).

  • Solvent : n-Butanol or dimethylformamide (DMF).

  • Temperature : 180°C.

  • Time : 1 hour.

Procedure

  • Combine azepane, cyclopentanecarbonyl chloride, and DIPEA in n-butanol.

  • Irradiate in a microwave reactor at 180°C for 1 hour.

  • Cool, concentrate, and purify via HPLC.

Yield and Advantages

  • Yield : 70–80%.

  • Advantage : Microwave heating minimizes side reactions, improving selectivity.

Reductive Amination of Cyclopentanecarboxaldehyde

Azepane reacts with cyclopentanecarboxaldehyde under reductive conditions to form an intermediate secondary amine, which is oxidized to the ketone.

Reaction Conditions

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN).

  • Oxidizing Agent : Pyridinium chlorochromate (PCC).

  • Solvent : Methanol (reduction), DCM (oxidation).

Procedure

  • Combine cyclopentanecarboxaldehyde (1.0 equiv) and azepane (1.5 equiv) in methanol.

  • Add NaBH3CN (1.2 equiv) and stir at 0°C for 2 hours.

  • Oxidize the resultant amine with PCC in DCM for 4 hours.

  • Filter, concentrate, and purify via silica gel chromatography.

Yield and Limitations

  • Overall Yield : 50–55% (two-step process).

  • Limitation : Over-oxidation risks require careful stoichiometric control.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and purity, employing continuous flow reactors and automated systems.

Key Parameters

  • Catalyst : Heterogeneous catalysts (e.g., Ru/Al2O3) for hydrogenation steps.

  • Pressure : 50 bar H2 (for reductive steps).

  • Temperature : 180°C (microwave-assisted flow systems).

Process Overview

  • Step 1 : Continuous flow coupling of azepane and cyclopentanecarbonyl chloride in DMF.

  • Step 2 : In-line HPLC monitoring for real-time purity assessment.

  • Step 3 : Automated crystallization for bulk purification.

Yield and Scalability

  • Purity : >95% (HPLC).

  • Throughput : 1–5 kg/day (pilot-scale systems).

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Three-Component4024 hCatalyst-freeLow yield
Acyl Substitution756–12 hHigh selectivitySolvent-intensive
Microwave801 hRapid synthesisSpecialized equipment required
Reductive Amination556 hScalableMulti-step
Industrial>95 purityContinuousHigh throughputHigh capital cost

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium at room temperature.

    Reduction: LiAlH₄ in dry ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Azepan-1-yl(cyclopentyl)methanone has been explored for various scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for drug design targeting specific biological pathways.

    Materials Science: The compound’s unique chemical properties are studied for the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of fine chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of azepan-1-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Azepan-1-yl Methanone Derivatives

Compound Name Molecular Formula Molecular Weight logP Melting Point (°C) Key Features
This compound* C₁₂H₂₁NO 195.30 ~2.5† N/A High lipophilicity, steric bulk
(4-Ethoxy-3-methylphenyl) analog C₁₆H₂₃NO₂ 261.36 3.37 N/A Ethoxy/methyl groups increase bulk
(2,6-Difluorophenyl) analog C₁₃H₁₅F₂NO 251.26 ~2.8† N/A Fluorine enhances electronegativity
Benzophenone derivative (33) C₂₃H₂₇NO₃ 381.36 N/A 128–131 Extended alkyl chain, higher MW

*Hypothetical data inferred from analogs.
†Estimated based on substituent contributions.

  • Lipophilicity : The cyclopentyl group likely imparts moderate logP (~2.5), lower than aryl analogs with ethoxy groups (logP 3.37) but higher than fluorinated derivatives due to fluorine’s polarity .

Q & A

Q. What are the recommended synthetic routes for Azepan-1-yl(cyclopentyl)methanone?

The synthesis typically involves coupling a cyclopentyl precursor with an azepane derivative under optimized conditions. For example, reactions may employ dichloromethane or tetrahydrofuran (THF) as solvents, with bases like triethylamine to facilitate nucleophilic substitutions. Purification via column chromatography ensures high yields and purity .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for confirming molecular structure. For instance, ¹H NMR can resolve signals from the azepane ring’s protons (δ 1.4–2.1 ppm) and the cyclopentyl group (δ 1.6–2.3 ppm). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₂₁NO, MW 207.31 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety Data Sheets (SDS) classify this compound as an irritant. Researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to minimize inhalation risks. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves varying solvents (e.g., DMF for polar intermediates), temperatures (0–50°C), and catalysts (e.g., NaH for deprotonation). Design of Experiments (DoE) methodologies, such as factorial designs, statistically identify critical parameters. Reaction progress is monitored via Thin-Layer Chromatography (TLC) to minimize by-products .

Q. What methodologies elucidate the compound’s interactions with biological targets?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD values) with receptors, while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites, guided by crystallographic data from homologous proteins .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in antimicrobial or receptor-modulation assays require orthogonal validation. For example, if in vitro antibacterial results conflict, repeat assays under standardized CLSI guidelines, and cross-validate with in silico ADMET predictions. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity profiling (e.g., MTT assays) further clarify specificity .

Q. What computational approaches support structure-activity relationship (SAR) studies?

Quantitative Structure-Activity Relationship (QSAR) models identify pharmacophores using descriptors like LogP, polar surface area, and H-bond donors. Density Functional Theory (DFT) calculations optimize 3D conformations, while molecular dynamics simulations (e.g., GROMACS) assess stability in lipid bilayers or protein binding pockets .

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